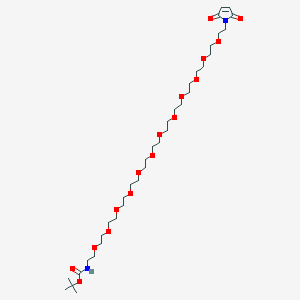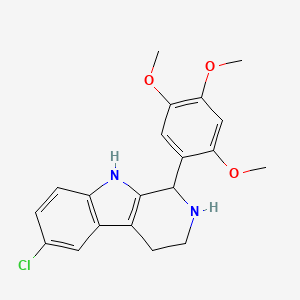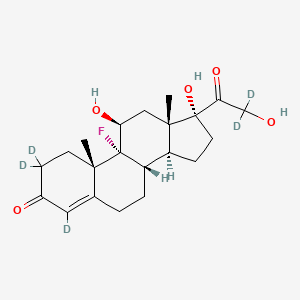
Fludrocortisone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludrocortisone-d5 is a synthetic mineralocorticoid, which is a type of corticosteroid. It is a deuterium-labeled analog of fludrocortisone, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of fludrocortisone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fludrocortisone-d5 is synthesized by incorporating deuterium into the fludrocortisone molecule. The synthesis involves the fluorination of cortisol at the 9-position, followed by the replacement of hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic labeling of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Fludrocortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The fluorine atom at the 9-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are less potent in terms of mineralocorticoid activity compared to the parent compound.
Scientific Research Applications
Fludrocortisone-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used as an internal standard in high-performance liquid chromatography and mass spectrometry to study the pharmacokinetics of fludrocortisone.
Metabolic Pathway Analysis: The compound helps in tracing the metabolic pathways and identifying the metabolites of fludrocortisone.
Biological Research: It is used to study the effects of mineralocorticoids on cellular and molecular processes.
Medical Research: this compound is used in research related to adrenal insufficiency and other conditions treated with fludrocortisone.
Mechanism of Action
Fludrocortisone-d5 mimics the action of aldosterone, a natural mineralocorticoid, by binding to mineralocorticoid receptors in the kidney. This binding promotes sodium reabsorption and potassium excretion, leading to increased plasma sodium concentration and blood pressure. The compound also sensitizes vascular smooth muscle cells to circulating catecholamines, enhancing their responsiveness.
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: The non-deuterated analog of fludrocortisone-d5, used in the treatment of adrenal insufficiency.
Aldosterone: The natural mineralocorticoid hormone in the body.
Hydrocortisone: A glucocorticoid with some mineralocorticoid activity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium alters the metabolic profile of the compound, allowing for more precise tracing and analysis in research applications.
Properties
Molecular Formula |
C21H29FO5 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i5D2,9D,11D2 |
InChI Key |
AAXVEMMRQDVLJB-NNSINRFPSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@@]([C@]4(C[C@@H]([C@@]3([C@]2(CC(C1=O)([2H])[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


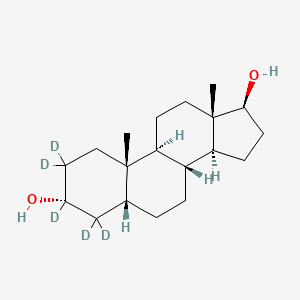
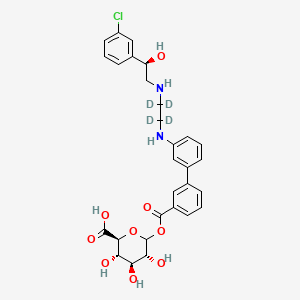

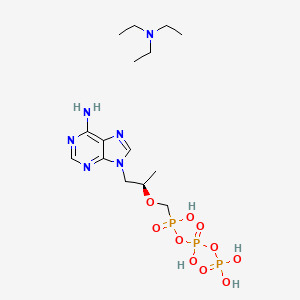
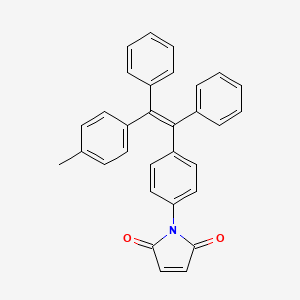

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
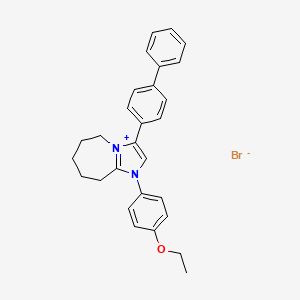
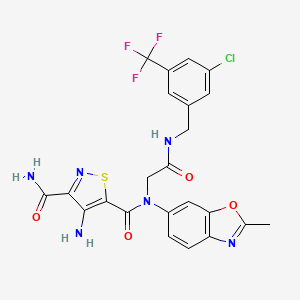
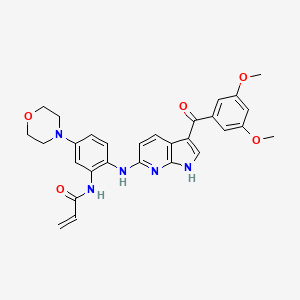

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
